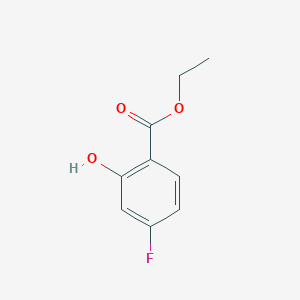

Ethyl 4-fluoro-2-hydroxybenzoate

概要

説明

Ethyl 4-fluoro-2-hydroxybenzoate is not directly synthesized or analyzed in the provided papers. However, related compounds and their synthesis methods can offer insights into potential synthetic routes and the behavior of similar molecules. For instance, ethyl p-hydroxybenzoate is synthesized using solid superacid catalysts, suggesting that a similar approach might be applicable for the synthesis of ethyl 4-fluoro-2-hydroxybenzoate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate demonstrates a complex route that could be adapted for the synthesis of ethyl 4-fluoro-2-hydroxybenzoate . Similarly, the synthesis of fluoroglycofen-ethyl from m-hydroxybenzoic acid indicates the use of halogenation and other reactions that might be relevant .

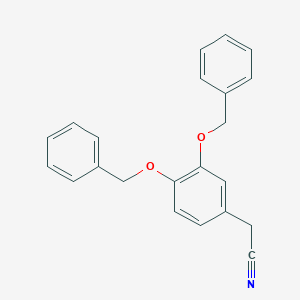

Molecular Structure Analysis

The molecular structure of ethyl 4-fluoro-2-hydroxybenzoate would include an aromatic ring with a fluorine atom at the para position relative to the ester group and a hydroxyl group at the ortho position. The crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, provides an example of how substituents on an aromatic ring can influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of ethyl 4-fluoro-2-hydroxybenzoate would be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The comparative studies of thiosemicarbazides and their metal complexes suggest that the hydroxyl group can participate in complex formation, which could also be true for ethyl 4-fluoro-2-hydroxybenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-fluoro-2-hydroxybenzoate can be inferred from similar compounds. For instance, the gas-phase enthalpies of formation of ethyl hydroxybenzoates provide a basis for understanding the thermodynamic stability of the compound . The catalyzed synthesis of ethyl p-hydroxybenzoate and the characterization of its product by IR suggest that similar analytical techniques could be used to determine the properties of ethyl 4-fluoro-2-hydroxybenzoate .

科学的研究の応用

Application 1: Biotechnological Production of Aromatic Compounds

- Summary of Application : Ethyl 4-fluoro-2-hydroxybenzoate can be produced from glucose, xylose, or glycerol by an engineered Pseudomonas taiwanensis VLB120 . This process is part of the research towards more sustainable biotechnological alternatives for the production of aromatic compounds.

- Methods of Application : Genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome. The flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .

- Results or Outcomes : The best strain produced 1.37 mM 4-hydroxybenzoate from xylose with a C-mol yield of 8% and 3.3 mM from glucose with a C-mol yield of 19.0%. Using glycerol as a sole carbon source, the C-mol yield increased to 29.6% .

Application 2: Nonlinear Optical Applications

- Summary of Application : The presence of the benzene ring in Ethyl 4-fluoro-2-hydroxybenzoate makes it an excellent candidate for nonlinear optical applications .

- Methods of Application : Single crystals of propyl-p-hydroxybenzoate, which belong to the benzoate family, were synthesized using slow evaporation solution growth technique .

- Results or Outcomes : The study did not provide specific results or outcomes related to the use of Ethyl 4-fluoro-2-hydroxybenzoate in nonlinear optical applications .

Safety And Hazards

特性

IUPAC Name |

ethyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJTQFUPJOBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625992 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-2-hydroxybenzoate | |

CAS RN |

1737-21-9 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

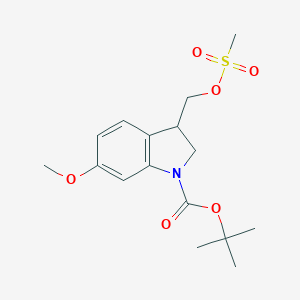

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)